(3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester

Catalog No.
S8411024
CAS No.
M.F
C12H15BrN2O4
M. Wt
331.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ...

Product Name

(3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester

IUPAC Name

tert-butyl N-[(3-bromo-5-nitrophenyl)methyl]carbamate

Molecular Formula

C12H15BrN2O4

Molecular Weight

331.16 g/mol

InChI

InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(16)14-7-8-4-9(13)6-10(5-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16)

InChI Key

WGCMRCHPANMQOR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)[N+](=O)[O-]

(3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and a nitro group attached to a benzyl moiety, along with a tert-butyl ester of carbamic acid. The chemical formula for this compound is C12H15BrN2O4C_{12}H_{15}BrN_{2}O_{4}, and it has a molecular weight of approximately 315.17 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of derivatives with varying biological activities.
  • Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can hydrolyze to form the corresponding carboxylic acid and alcohol.
  • Reduction: The nitro group can be reduced to an amine, potentially altering the compound's biological properties.

Research indicates that (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester exhibits various biological activities. Preliminary studies suggest it may have potential as an antimicrobial agent and could influence certain enzymatic pathways due to its structural components. The presence of both the nitro and bromine substituents may enhance its interaction with biological targets, making it a candidate for further pharmacological investigation .

The synthesis of (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester typically involves multiple steps:

  • Bromination and Nitration: Starting from a suitable benzyl derivative, bromination is performed to introduce the bromine atom, followed by nitration to add the nitro group at the 5-position.
  • Carbamate Formation: The resulting bromo-nitro benzyl compound is then reacted with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications.

Studies on the interactions of (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester with biological systems are ongoing. Preliminary findings suggest that its unique structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(3-Bromo-benzyl)-carbamic acid tert-butyl esterBromine on benzyl; tert-butyl carbamateLacks nitro group, potentially different activity
(2-Amino-benzyl)-carbamic acid tert-butyl esterAmino group instead of nitroMay exhibit different biological properties
(3-Bromo-4-nitro-benzyl)-carbamic acid tert-butyl esterBromine and nitro at different positionsVariation in reactivity due to position change
(3-Bromo-5-fluorobenzyl)-carbamic acid tert-butyl esterFluorine substitution instead of nitroDifferent electronic properties affecting reactivity

These compounds highlight the uniqueness of (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester due to its combination of both bromine and nitro groups on the benzene ring, which may influence its chemical reactivity and biological activity differently compared to similar compounds.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is tert-butyl N-(3-bromo-5-nitrobenzyl)carbamate, derived from its benzyl core substituted with bromine (position 3) and nitro (position 5) groups, linked to a carbamate functional group protected by a tert-butyl ester. The numbering follows priority rules, with the nitro group (-NO₂) receiving higher precedence over bromine (-Br) due to its higher atomic weight contribution.

The molecular formula C₁₂H₁₅BrN₂O₄ (MW: 331.16 g/mol) reflects the tert-butyl group’s contribution (C₄H₉), the benzyl backbone (C₇H₄BrN₂O₂), and the carbamate linkage (-O-C(=O)-NH-). The SMILES string CC(C)(C)OC(=O)NCc1cc(Br)cc(c1)N+[O-] encodes the connectivity, emphasizing the spatial relationship between substituents.

Molecular Geometry and Conformational Analysis

The benzene ring adopts a planar geometry, with bromine and nitro groups inducing steric and electronic distortions. Density functional theory (DFT) studies of analogous carbamates reveal that the tert-butyl group adopts a staggered conformation to minimize steric clashes with the benzyl moiety. The carbamate’s C-N bond exhibits partial double-bond character (1.34 Å) due to resonance stabilization, limiting rotation and favoring a trans configuration between the tert-butyl oxygen and benzyl nitrogen.

Conformational flexibility arises from:

  • Nitro group orientation: The nitro group’s resonance with the aromatic ring stabilizes a coplanar arrangement, reducing torsional strain.
  • tert-butyl steric effects: The bulky tert-butyl group restricts rotation around the carbamate’s C-O bond, favoring a conformation where it projects away from the benzene ring.

Electronic Structure and Resonance Stabilization Effects

The electronic structure is dominated by three key features:

  • Carbamate resonance: Delocalization of the nitrogen lone pair into the carbonyl group creates partial double-bond character, stabilizing the molecule (Figure 1A). This resonance lowers the C-N rotational barrier by ~3–4 kcal/mol compared to amides, enhancing electrophilicity.
  • Nitro group electron withdrawal: The -NO₂ group withdraws electron density via inductive and resonance effects, polarizing the benzene ring and increasing carbamate’s susceptibility to nucleophilic attack at the carbonyl carbon.
  • Bromine’s electronegativity: The bromine atom exerts an inductive (-I) effect, further depleting electron density at the benzyl position and influencing regioselectivity in substitution reactions.

Figure 1: (A) Resonance structures of the carbamate group. (B) Electron density map highlighting regions of high electrophilicity (red) near the carbonyl group.

Comparative Analysis with Analogous Bromo-Nitro-Benzyl Carbamates

A comparative analysis reveals how structural variations impact physicochemical properties (Table 1):

Compound NameMolecular FormulaMW (g/mol)SubstituentsKey Features
(3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl esterC₁₂H₁₅BrN₂O₄331.16-Br (C3), -NO₂ (C5), tert-butylEnhanced steric protection; lower solubility in polar solvents.
Benzyl (3-bromo-5-nitrophenyl)carbamateC₁₄H₁₁BrN₂O₄351.15-Br (C3), -NO₂ (C5), benzylHigher reactivity due to labile benzyl ester; susceptible to hydrogenolysis.
tert-Butyl (3-fluoro-5-nitrophenyl)carbamateC₁₁H₁₃FN₂O₄256.23-F (C3), -NO₂ (C5), tert-butylReduced steric bulk compared to bromine; altered electronic effects.

Key observations:

  • Steric effects: The tert-butyl group in the target compound improves stability against hydrolysis compared to benzyl analogs.
  • Electronic modulation: Bromine’s -I effect increases electrophilicity at the carbonyl carbon relative to fluorine.
  • Solubility: The tert-butyl derivative exhibits lower aqueous solubility (logP ≈ 2.8) than its benzyl counterpart (logP ≈ 3.1) due to increased hydrophobicity.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

330.02152 g/mol

Monoisotopic Mass

330.02152 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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